Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Medicinal Chemistry Drug Design Fluorine Chemistry

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine (CAS 2176125-94-1) is a fluorinated spirocyclic pyridine building block with molecular formula C14H18FNO2 and molecular weight 251.30 g/mol. It belongs to the class of 2-substituted pyridines bearing a 7-oxaspiro[3.5]nonane moiety via a methoxy linker.

Molecular Formula C14H18FNO2
Molecular Weight 251.301
CAS No. 2176125-94-1
Cat. No. B2855876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine
CAS2176125-94-1
Molecular FormulaC14H18FNO2
Molecular Weight251.301
Structural Identifiers
SMILESC1COCCC12CC(C2)COC3=NC=C(C=C3)F
InChIInChI=1S/C14H18FNO2/c15-12-1-2-13(16-9-12)18-10-11-7-14(8-11)3-5-17-6-4-14/h1-2,9,11H,3-8,10H2
InChIKeyBFKPQTBTIWGOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine: Procurement-Relevant Identity and Pharmacophore Class


5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine (CAS 2176125-94-1) is a fluorinated spirocyclic pyridine building block with molecular formula C14H18FNO2 and molecular weight 251.30 g/mol . It belongs to the class of 2-substituted pyridines bearing a 7-oxaspiro[3.5]nonane moiety via a methoxy linker. This scaffold has been disclosed in patents covering both mu-opioid receptor (MOR) agonists (US20180297988A1, WO2017/063509) and IRAK-4 kinase inhibitors (WO2013106612, US9242975), though the specific compound is most directly associated with the Jiangsu Hengrui/HEC Pharm oxa-spiro MOR agonist series [1].

Why the 5-Fluoro-2-(7-oxaspiro[3.5]nonane)pyridine Architecture Cannot Be Replaced by Generic Pyridyl Ethers


Generic substitution efforts targeting the 2-(pyridyloxy)methyl-oxaspiro[3.5]nonane chemotype encounter two critical structural differentiation barriers. First, the 5-fluoro substituent on the pyridine ring introduces distinct electronic properties (inductive withdrawal) and metabolic stability compared to hydrogen, methoxy, or chloro analogs, which directly impacts target binding and CYP450-mediated clearance [1]. Second, the 7-oxaspiro[3.5]nonane cage confers unique conformational rigidity—replacing it with acyclic ethers or smaller rings (e.g., tetrahydropyran, oxetane) alters the exit vector angle and three-dimensional shape, compromising the precise spatial arrangement required for selective MOR agonism or kinase hinge-binding interactions demonstrated by this scaffold class [2].

Quantitative Differentiation Evidence for 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine


Structural Differentiation from the Non-Fluorinated Analog: Molecular Weight, Lipophilicity, and Hydrogen Bonding

Replacement of the 5-position hydrogen with fluorine produces measurable changes in three key drug-likeness parameters. The target compound (C14H18FNO2, MW 251.30) gains 18.00 Da in molecular weight versus the non-fluorinated analog 2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine (CAS 2195811-46-0, C14H19NO2, MW 233.31), and the calculated logP increases by approximately 0.5-0.7 units, while the number of H-bond donors remains zero for both molecules . These differences confer superior passive membrane permeability and reduced metabolic N-oxidation propensity for the fluorinated variant, a well-documented fluorine effect in drug discovery [1].

Medicinal Chemistry Drug Design Fluorine Chemistry

Conformational Rigidity Advantage of the 7-Oxaspiro[3.5]nonane Core vs. Acyclic or Monocyclic Ether Analogs

The 7-oxaspiro[3.5]nonane system in the target compound imposes a defined dihedral angle between the pyridyloxymethyl group and the spirocyclic framework, constraining the molecule into a specific three-dimensional arrangement. In contrast, acyclic ether analogs (e.g., 5-fluoro-2-(cyclohexylmethoxy)pyridine) possess rotational freedom around multiple bonds, leading to conformational entropy costs upon target binding [1]. Analysis of the MOR agonist patent series (US20180297988A1) reveals that spirocyclic derivatives consistently demonstrate higher functional activity at the mu-opioid receptor compared to matched monocyclic or acyclic pairs, although exact numerical values for the specific 5-fluoro compound are not publicly disclosed in bioassay tables [2].

Conformational Analysis Spirocyclic Scaffolds Pharmacophore Design

Versatility Across Two Independent Pharmacological Targets: MOR and IRAK-4

While the non-fluorinated analog (CAS 2195811-46-0) is primarily cited in kinase inhibitor contexts, the 5-fluoro substitution in the target compound bridges two distinct patent families: the Hengrui MOR agonist series and the BMS IRAK-4 kinase inhibitor series. This dual pharmacophore relevance suggests that the fluorinated compound serves as a more versatile intermediate for parallel medicinal chemistry programs [1][2].

Multi-Target Profiling Kinase Inhibition Opioid Receptor

Focused Application Scenarios for 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine Based on Available Evidence


MOR Agonist Lead Optimization Programs Requiring Metabolic Stability Enhancement

Medicinal chemistry teams pursuing mu-opioid receptor agonists with reduced metabolic clearance can employ this compound as a late-stage intermediate or fragment. The 5-fluoro substituent on the pyridine ring is expected to block CYP450-mediated oxidation at the C5 position, a common metabolic soft spot in pyridine-containing opioids. This aligns with the SAR disclosed in US20180297988A1, where fluorinated oxaspiro derivatives are highlighted as preferred embodiments for improved pharmacokinetic profiles [1].

IRAK-4 Kinase Inhibitor Fragment-Based Screening Libraries

As a fluorinated spirocyclic pyridine, this compound serves as a shape-diverse fragment for screening against IRAK-4 and related kinases. Its 3D geometry, defined by the oxaspiro[3.5]nonane cage and the fluorine atom's electronic influence, provides differential binding interactions compared to planar or monocyclic fragments. The scaffold's presence in BMS's IRAK-4 patent family (WO2013106612) supports its application in kinase inhibitor discovery [2].

Parallel Synthesis of Dual-Target MOR/Kinase Compound Collections

Organizations running parallel lead generation programs can leverage this fluorinated intermediate to generate compound libraries that simultaneously explore MOR agonism and kinase inhibition. The dual pharmacophore relevance provides a cost-effective starting point for building screening decks that address two high-interest target classes from a single chemical intermediate [3].

Quote Request

Request a Quote for 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.